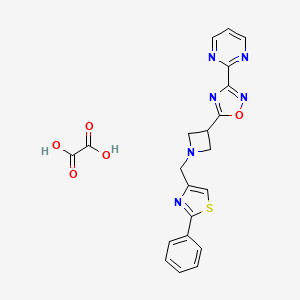

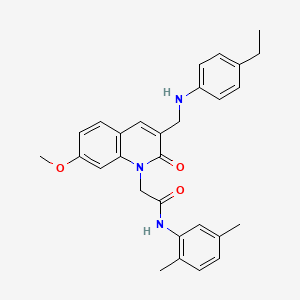

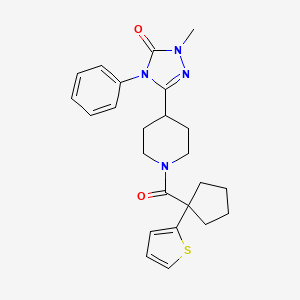

![molecular formula C14H12N4O2S B2790849 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-6-yl)methanone CAS No. 2034409-95-3](/img/structure/B2790849.png)

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-6-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-6-yl)methanone” is a derivative of 1,2,4-oxadiazol . It has been studied for its potential as a non-steroidal agonist of the G-protein coupled bile acid receptor-1 (GPBAR1) . GPBAR1 is a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

科学的研究の応用

Agricultural Biocides and Nematocidal Activity

1,2,4-Oxadiazole derivatives have shown promise as agricultural biocides. In particular, the title compound exhibits moderate nematocidal activity against Meloidogyne incognita (a plant-parasitic nematode) and anti-fungal activity against Rhizoctonia solani (a fungal pathogen). Additionally, several derivatives demonstrated strong antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo), which causes rice bacterial leaf blight .

Anticancer Potential

While not directly related to the agricultural context, it’s worth noting that 1,2,4-oxadiazole derivatives have been explored for their anticancer properties. Novel compounds derived from this scaffold were evaluated against human cancer cell lines, including prostate, lung, and liver cancer cells .

Antibacterial Agents

Compound 5u and 5v from the series exhibited excellent antibacterial activity against both Xoo and Xanthomonas oryzae pv. oryzicola (Xoc). These findings suggest that 1,2,4-oxadiazole derivatives containing a trifluoromethyl pyridine moiety could serve as potential alternative templates for discovering novel antibacterial agents .

Sigma Receptor Ligands

Synthesized 1,2,4-oxadiazole derivatives were evaluated in vitro for their binding affinity to sigma receptors. Compound 37 showed high affinity and selectivity for the sigma-1 receptor. Sigma receptors play a role in various cellular processes and are potential targets for drug discovery .

Metabolic Stability and Drug Design

The 1,2,4-oxadiazole heterocycle, a bioisostere of amide, offers better hydrolytic and metabolic stability. Researchers continue to explore this scaffold as an important pharmacophore for creating novel drug molecules .

Fatty Acid Derivatives as Anticancer Agents

In a related study, saturated and unsaturated fatty acid derivatives of 1,3,4-oxadiazol-2(3H)-one were investigated as potential anticancer agents. These compounds were characterized and evaluated for their biological activity .

作用機序

Target of Action

The primary target of this compound is the G-protein coupled bile acid receptor-1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

The compound acts as a selective non-steroidal agonist of GPBAR1 . It interacts with GPBAR1, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This interaction results in changes at the molecular level, which can have significant effects on the body’s metabolic and inflammatory responses .

Biochemical Pathways

The activation of GPBAR1 by this compound affects multiple metabolic pathways. For instance, in intestinal enteroendocrine L cells, GPBAR1 activation stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1 . This leads to a lowering of blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest that it might be exploited to achieve effective drug candidates to treat GPBAR1 related disorders . .

Result of Action

The result of the compound’s action is a systemic regulation of multiple metabolic pathways. This includes lowering blood glucose and insulin levels, increasing insulin sensitivity, and enhancing energy expenditure . These effects could potentially be beneficial in the treatment of metabolic and inflammatory diseases.

将来の方向性

特性

IUPAC Name |

1,3-benzothiazol-6-yl-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c19-14(9-1-2-11-12(5-9)21-8-16-11)18-4-3-10(6-18)13-15-7-20-17-13/h1-2,5,7-8,10H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPSILZFNKFFTHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)C(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-6-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

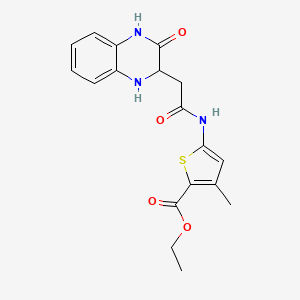

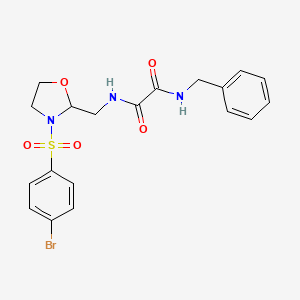

![(3-(benzo[d][1,3]dioxol-5-yl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone](/img/structure/B2790772.png)

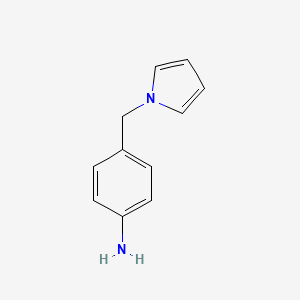

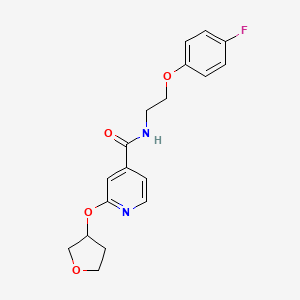

![2-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2790775.png)

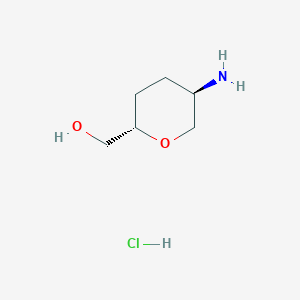

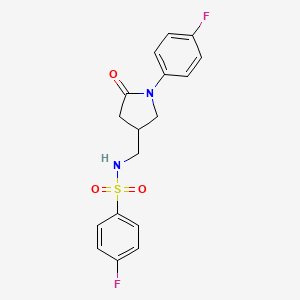

![1-(2-methyl-1H-indol-3-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B2790782.png)

![2-(((3-(o-tolyloxy)propyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2790784.png)